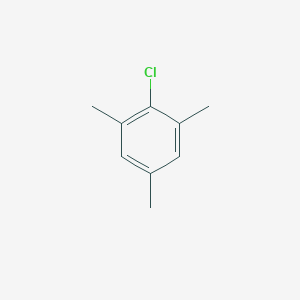

2-Chloromesitylene

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZACGWEPQLKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870900 | |

| Record name | 2-Chloro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-04-5 | |

| Record name | Benzene, 2-chloro-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesityl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloromesitylene CAS number and properties

An In-Depth Technical Guide to 2-Chloromesitylene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (2-chloro-1,3,5-trimethylbenzene), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, grounding all information in established scientific principles.

Core Identification and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with three methyl groups (a mesitylene core) and one chlorine atom. Its CAS Number is 1667-04-5.[1] The strategic placement of the bulky methyl groups ortho to the chlorine atom imparts significant steric hindrance, a feature that is pivotal to its chemical reactivity and utility as a synthetic building block.

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1667-04-5 | [2] |

| Molecular Formula | C₉H₁₁Cl | [2] |

| Molecular Weight | 154.64 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 204-206 °C (at 760 mmHg) | [1] |

| Density | ~1.05 g/cm³ | [4] |

| Flash Point | ~76.8 °C | [2] |

| InChIKey | WDZACGWEPQLKOM-UHFFFAOYSA-N | [5] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [3] |

Spectroscopic Characterization

Accurate identification of this compound relies on a combination of spectroscopic techniques. The high symmetry of the parent mesitylene molecule is broken by the chlorine substituent, leading to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. Due to the molecule's symmetry plane, the two ortho methyl groups are equivalent, giving rise to a single signal (6H). The para methyl group will appear as a separate signal (3H). The two aromatic protons are also equivalent and will appear as a singlet (2H). The expected chemical shifts would be approximately 2.3 ppm for the methyl protons and around 6.9 ppm for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to the plane of symmetry and two signals for the methyl carbons. The carbon atom bearing the chlorine atom will be significantly downfield. The carbons bearing the two equivalent ortho methyl groups will produce one signal, while the carbon with the para methyl group will produce another. The two unsubstituted aromatic carbons will also be equivalent.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[5] Key absorption bands for this compound include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, CH₃): ~2850-2970 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~1000-1100 cm⁻¹ (This can be weak and in a crowded region)

Mass Spectrometry (MS)

The mass spectrum is particularly informative due to the isotopic signature of chlorine.[8]

-

Molecular Ion Peak: A characteristic feature will be the presence of two peaks for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units. This is due to the natural abundance of chlorine isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). The relative intensity of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.[9] For this compound, these peaks will appear at m/z = 154 and m/z = 156.

-

Fragmentation: A common fragmentation pattern is the loss of a methyl group (M-15), leading to a fragment ion at m/z = 139 (with its corresponding M+2 peak at 141).

Synthesis of this compound

The most direct and common method for synthesizing this compound is the electrophilic aromatic substitution of mesitylene. The three methyl groups are activating and ortho-, para-directing. Since all three positions are equivalent and activated, monosubstitution can be achieved under controlled conditions. The following protocol is based on analogous halogenation procedures and established chemical principles.[10]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Chlorination of Mesitylene

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is flame-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber). The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Mesitylene (1.0 eq) and anhydrous DCM are added to the flask. The solution is cooled to 0 °C in an ice bath. The Lewis acid catalyst (e.g., AlCl₃, 0.05-0.1 eq) is added carefully.

-

Addition of Chlorinating Agent: Sulfuryl chloride (1.0 eq) dissolved in a small amount of anhydrous DCM is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. Causality: This slow addition prevents overheating and minimizes the formation of dichlorinated byproducts. The Lewis acid polarizes the S-Cl bond, generating a potent electrophile ("Cl⁺" equivalent) that attacks the electron-rich mesitylene ring.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

Washing: The organic layer is washed sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes any remaining catalyst, and the bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of electronic and steric effects from its substituents.

-

Steric Hindrance: The two ortho-methyl groups provide significant steric shielding around the chlorine atom. This hindrance makes direct nucleophilic aromatic substitution (SₙAr) at the C-Cl bond extremely difficult, as the approach of a nucleophile is sterically blocked.

-

Grignard Reagent Formation: Despite the steric hindrance, this compound can be converted into its corresponding Grignard reagent, 2-mesitylmagnesium chloride. This is a powerful synthetic transformation, as it converts the electrophilic aryl halide into a potent nucleophilic organometallic reagent. This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions.[11]

-

Metal-Catalyzed Cross-Coupling Reactions: this compound can participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, due to the steric hindrance, these reactions often require specialized catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) that are designed to facilitate reductive elimination from sterically demanding substrates.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

As a chemical intermediate, this compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.[] Its primary value lies in its ability to introduce the sterically bulky mesityl group into a target molecule.

-

Scaffold for Ligand Synthesis: The mesityl group is widely used in the synthesis of ligands for organometallic catalysis. Its bulk can be used to control the coordination number of a metal center, influence the selectivity of a reaction (e.g., enantioselectivity), and enhance the stability of the resulting catalyst.

-

Steric Control in Drug Candidates: In drug design, steric bulk is often used to modulate the pharmacological profile of a molecule.[13] A bulky group like mesityl can:

-

Improve Selectivity: By physically blocking the binding of a molecule to an unintended receptor or enzyme isoform.

-

Enhance Metabolic Stability: The bulky group can shield metabolically labile sites on the molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.

-

Control Conformation: The steric demand of the mesityl group can lock a molecule into a specific, biologically active conformation.

-

While specific drugs derived directly from this compound are not prevalent in public literature, its role as a precursor to more complex, sterically-demanding scaffolds is a key application in exploratory medicinal chemistry.[14][15]

Safety, Handling, and Disposal

This compound is classified as an irritant and requires careful handling.[2]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[13]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of a reactive chloro-substituent and a sterically demanding trimethylbenzene framework makes it a strategic building block for organic synthesis. For researchers in materials science and drug discovery, understanding its properties, synthesis, and reactivity is key to leveraging its potential in the creation of novel catalysts, ligands, and complex molecular architectures with tailored steric and electronic properties.

References

- ChemicalBook. (n.d.). This compound(1667-04-5) IR Spectrum.

- PubChem. (n.d.). Mesityl Chloride (CID 15462). National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound(1667-04-5) 1H NMR spectrum.

- Organic Syntheses. (n.d.). bromomesitylene. Organic Syntheses Procedure.

- Fisher Scientific. (2014).

- NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl- IR Spectrum. National Institute of Standards and Technology.

- NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl- Mass Spectrum. National Institute of Standards and Technology.

- Organic Syntheses. (n.d.). mesitylene. Organic Syntheses Procedure.

- Fisher Scientific. (2009).

- NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl- Gas Chromatography. National Institute of Standards and Technology.

- Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses Procedure.

- BenchChem. (2025). Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.

- LookChem. (2025). This compound.

- Google Patents. (1967). US3336402A - Production of tris(chloromethyl) mesitylene.

- ECHEMI. (n.d.).

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Chemos GmbH & Co.KG. (n.d.).

- Carl ROTH. (n.d.).

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- FramoChem. (n.d.). Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing.

- Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.

- Tianming Pharmaceuticals. (n.d.).

- Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical.

- BOC Sciences. (n.d.).

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- ChemicalBook. (2023). This compound | 1667-04-5.

- ResearchGate. (2003). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Mesityl Chloride | C9H11Cl | CID 15462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 1667-04-5 [chemicalbook.com]

- 5. This compound(1667-04-5) IR Spectrum [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzene, 2-chloro-1,3,5-trimethyl- [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemos.de [chemos.de]

- 14. tianmingpharm.com [tianmingpharm.com]

- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4,6-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-2,4,6-trimethylbenzene (also known as 2-chloromesitylene), a key aromatic intermediate. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. The guide delves into the experimental determination of its fundamental physical constants, spectral characteristics, and provides insights into its synthesis and safe handling. The information presented herein is compiled from authoritative sources to ensure scientific integrity and practical applicability.

Introduction

1-Chloro-2,4,6-trimethylbenzene, with the chemical formula C₉H₁₁Cl, is a substituted aromatic hydrocarbon. Its structure, featuring a chlorine atom and three methyl groups symmetrically positioned on a benzene ring, imparts unique physical and chemical properties that make it a valuable building block in organic synthesis. Understanding these properties is paramount for its effective use in the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. This guide offers a detailed exploration of these characteristics, moving beyond a simple listing of values to explain the causality behind experimental choices and the interpretation of data.

Molecular and Physical Properties

A thorough understanding of the fundamental physical properties of 1-chloro-2,4,6-trimethylbenzene is crucial for its handling, purification, and use in synthetic protocols. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-1,3,5-trimethylbenzene | |

| Synonyms | 1-Chloro-2,4,6-trimethylbenzene, this compound, Mesityl Chloride | [1] |

| CAS Number | 1667-04-5 | [1] |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [1] |

| Boiling Point | 204-206 °C | [2] |

| Melting Point | -43.35 °C (estimate) | |

| Density | 1.05 g/cm³ | |

| Refractive Index | 1.5212 |

Structural and Molecular Data

The molecular structure of 1-chloro-2,4,6-trimethylbenzene is foundational to its physical and reactive characteristics. The symmetrically substituted benzene ring influences its polarity, intermolecular forces, and ultimately, its macroscopic properties.

Figure 1: 2D structure of 1-chloro-2,4,6-trimethylbenzene.

Boiling Point

The boiling point of a liquid is a critical parameter for its purification by distillation and for defining its appropriate reaction conditions.

Experimental Value: 204-206 °C[2]

Causality and Experimental Protocol: The relatively high boiling point of 1-chloro-2,4,6-trimethylbenzene is a consequence of its molecular weight and the intermolecular van der Waals forces. The presence of the chlorine atom introduces a dipole moment, further strengthening these interactions compared to its non-halogenated parent, mesitylene.

Protocol for Boiling Point Determination (Thiele Tube Method): This micro-method is suitable for determining the boiling point of small quantities of liquid.

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Measurement: The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[3][4]

Figure 2: Simplified workflow for boiling point determination using a Thiele tube.

Melting Point

The melting point provides a key indicator of a compound's purity. For 1-chloro-2,4,6-trimethylbenzene, which is a liquid at room temperature, this value is primarily of theoretical and academic interest.

Estimated Value: -43.35 °C

Experimental Protocol (General for Low-Melting Solids): The determination of a sub-ambient melting point requires a cryostat or a specialized low-temperature melting point apparatus. The principle remains the same as the standard capillary method, but the heating bath is replaced with a cooling bath that is allowed to warm slowly.

Density

Density is an essential property for mass-to-volume conversions in a laboratory or industrial setting.

Experimental Value: 1.05 g/cm³

Causality and Experimental Protocol: The density of 1-chloro-2,4,6-trimethylbenzene is greater than that of water, a common characteristic for many chlorinated organic compounds.

Protocol for Density Determination:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (a flask of a known volume).

-

Volume Measurement: Fill the pycnometer with the liquid sample, ensuring the temperature is controlled and recorded. The excess liquid is removed to ensure the volume is precisely that of the pycnometer.

-

Final Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-chloro-2,4,6-trimethylbenzene is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (Ar-H): A singlet in the aromatic region (typically δ 6.0-9.5 ppm) corresponding to the two equivalent protons on the benzene ring.[5]

-

Methyl Protons (CH₃): One or two singlets in the alkyl region (typically δ 2.0-3.0 ppm) for the nine protons of the three methyl groups. The methyl group flanked by two other methyl groups may have a slightly different chemical shift than the other two.

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

-

Aromatic Carbons: Signals in the aromatic region (typically δ 100-170 ppm). Due to symmetry, fewer than six signals are expected.[6]

-

Methyl Carbons: One or more signals in the aliphatic region (typically δ 15-30 ppm).

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7] Chloroform-d is a common choice for nonpolar organic compounds.[7]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Figure 3: Workflow for preparing an NMR sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-chloro-2,4,6-trimethylbenzene will show characteristic absorptions for the aromatic ring and the C-Cl bond.

-

Aromatic C-H Stretch: Typically observed around 3100-3000 cm⁻¹.

-

Aliphatic C-H Stretch: From the methyl groups, expected in the 2975-2845 cm⁻¹ region.[8]

-

Aromatic C=C Bending: Characteristic peaks around 1600 and 1500 cm⁻¹.[8]

-

C-Cl Stretch: A strong absorption in the fingerprint region, generally between 850-550 cm⁻¹.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-chloro-2,4,6-trimethylbenzene, the mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern will likely involve the loss of a methyl group or a chlorine atom. The NIST WebBook provides access to the mass spectrum of this compound.[11]

Synthesis Overview

1-Chloro-2,4,6-trimethylbenzene is typically synthesized via the electrophilic chlorination of mesitylene (1,3,5-trimethylbenzene).

Reaction Scheme:

(CH₃)₃C₆H₃ + Cl₂ --[Lewis Acid Catalyst]--> (CH₃)₃C₆H₂Cl + HCl

Causality of Experimental Choices: The use of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is essential to polarize the chlorine molecule, generating a more potent electrophile (Cl⁺) that can attack the electron-rich mesitylene ring. The reaction is typically carried out in a non-polar solvent at low temperatures to control the reaction rate and prevent over-chlorination.

Safety and Handling

As a chlorinated aromatic hydrocarbon, 1-chloro-2,4,6-trimethylbenzene should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of 1-chloro-2,4,6-trimethylbenzene. By understanding its molecular characteristics, boiling point, density, and spectral data, researchers and professionals can more effectively and safely utilize this important chemical intermediate. The provided protocols for experimental determination offer a practical framework for verifying these properties in a laboratory setting.

References

-

Melting Point: Using the Thiele Tube - Timstar. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

Mesityl Chloride | C9H11Cl | CID 15462 - PubChem. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P) - vijaynazare.weebly.com. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2023, July 25). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

-

8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Micro Boiling Point Determination - chymist.com. (n.d.). Retrieved from [Link]

-

This compound - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

Mesitylene - Wikipedia. (n.d.). Retrieved from [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

Safety data sheet - CPAchem. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Aromaticity in benzene-like rings – An experimental electron density investigation - Indian Academy of Sciences. (2003, October 1). Retrieved from [Link]

-

C9H12 infrared spectrum of 1,3,5-trimethylbenzene - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Airgas. (2016, March 16). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013733) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

bromomesitylene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5) - Cheméo. (n.d.). Retrieved from [Link]

-

C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved from [Link]

-

How to find electron density in a benzene ring - Quora. (2021, January 30). Retrieved from [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

- US3336402A - Production of tris(chloromethyl) mesitylene - Google Patents. (n.d.).

Sources

- 1. 1667-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organomation.com [organomation.com]

- 8. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. bg.cpachem.com [bg.cpachem.com]

2-Chloromesitylene synthesis from mesitylene

An In-depth Technical Guide to the Synthesis of 2-Chloromesitylene from Mesitylene

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound from mesitylene. Moving beyond simple protocols, this document elucidates the underlying mechanistic principles, compares various synthetic strategies, and addresses critical safety and handling considerations inherent in aromatic chlorination.

Strategic Overview: The Chlorination of a Highly Activated Arene

Mesitylene (1,3,5-trimethylbenzene) presents a unique substrate for electrophilic aromatic substitution. The three methyl groups, being electron-donating and ortho-, para-directing, strongly activate the aromatic ring. This high nucleophilicity facilitates chlorination but also necessitates careful control of reaction conditions to prevent polysubstitution and side-chain reactions. The symmetrical nature of mesitylene simplifies the regiochemistry, as all three aromatic protons are equivalent, leading exclusively to the formation of this compound under electrophilic conditions.

The primary challenge lies in selecting an appropriate chlorinating agent and catalyst system that offers a balance of reactivity, selectivity, safety, and scalability. This guide explores several field-proven methodologies to achieve this transformation.

Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The synthesis of this compound is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via a two-step mechanism.[1][2] First, the electron-rich π system of the mesitylene ring attacks a potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine species.[3][4][5][6] This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6][7] In the second step, a weak base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product, this compound.[1][3][6]

Caption: General mechanism of Electrophilic Aromatic Substitution.

Synthetic Methodologies and Experimental Protocols

Several reagents can be employed for the chlorination of mesitylene. The choice depends on factors such as laboratory safety infrastructure, desired scale, and cost.

Method 1: Direct Chlorination with Molecular Chlorine (Cl₂)

This is the most traditional method, relying on the generation of a strong electrophile from molecular chlorine using a Lewis acid catalyst.[8]

-

Causality: Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) polarize the Cl-Cl bond, creating a potent electrophilic chlorine species (Cl⁺[FeCl₄]⁻) that is readily attacked by the activated mesitylene ring.[4][5] It is crucial to perform the reaction in the absence of UV light, as its presence would initiate a free-radical mechanism, leading to undesired chlorination of the methyl side chains.[8][9][10] Using titanium tetrachloride as a solvent under shaded conditions is another effective strategy to ensure ring chlorination occurs selectively.[11][12][13]

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a gas outlet connected to a scrubber (e.g., containing sodium hydroxide solution) to neutralize excess chlorine and the HCl byproduct. The entire apparatus must be placed in a certified chemical fume hood.[14]

-

Charging the Flask: To the flask, add mesitylene (1.0 eq) and a suitable inert solvent such as dichloromethane or carbon tetrachloride. Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.05 eq).

-

Reaction: Cool the mixture in an ice bath to 0-5 °C. Begin bubbling dry chlorine gas (Cl₂) slowly through the stirred solution. Monitor the reaction progress by GC or TLC.

-

Quenching: Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess Cl₂ and HCl.

-

Work-up: Pour the reaction mixture into cold water. Separate the organic layer and wash it sequentially with a dilute sodium thiosulfate solution (to remove unreacted chlorine), a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient liquid source of chlorine that can be easier to handle than chlorine gas. For aromatic chlorination, it is typically used with a Lewis acid catalyst.[15][16]

-

Causality: Similar to the Cl₂/FeCl₃ system, the Lewis acid activates the sulfuryl chloride, facilitating the electrophilic attack on the aromatic ring. This method can offer better control over the stoichiometry of the chlorinating agent.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Charging the Flask: Dissolve mesitylene (1.0 eq) in an inert solvent (e.g., 1,2-dichloroethane). Add a catalytic amount of anhydrous aluminum chloride (AlCl₃, ~0.05 eq).

-

Reaction: Cool the mixture to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq) dropwise from the addition funnel while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by GC/TLC).

-

Work-up and Purification: The work-up and purification procedure is identical to that described for the direct chlorination method.

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

NCS is a solid, stable, and safer alternative to gaseous chlorine or sulfuryl chloride.[17][18] For the chlorination of activated arenes like mesitylene, the reaction is typically facilitated by an acid catalyst.[7]

-

Causality: A protic or Lewis acid protonates or coordinates to the carbonyl oxygen of NCS, which enhances the polarization of the N-Cl bond, making the chlorine atom more electrophilic and susceptible to attack by the aromatic ring.[7] This method is particularly valuable for small-scale syntheses where handling gaseous reagents is impractical.

-

Setup: A standard round-bottom flask with a magnetic stirrer is sufficient.

-

Reaction: Dissolve mesitylene (1.0 eq) in a suitable solvent like acetonitrile or an acetic acid/water mixture.[19] Add N-Chlorosuccinimide (NCS, 1.0-1.1 eq). If required, add a catalytic amount of an acid like p-toluenesulfonic acid or sulfuric acid.

-

Heating & Monitoring: Heat the mixture (e.g., to 40-60 °C) and stir until the reaction is complete as determined by TLC or GC analysis.

-

Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography or vacuum distillation.

Method 4: Chlorination with Trichloroisocyanuric Acid (TCCA)

TCCA is a stable, inexpensive solid with a high available chlorine content, making it an efficient and easy-to-handle chlorinating agent.[20][21][22]

-

Causality: TCCA acts as an electrophilic chlorine source, particularly under acidic conditions.[21][23] Its use avoids the handling of corrosive gases or liquids and often proceeds under mild conditions with high yields.

-

Setup: A round-bottom flask with a magnetic stirrer is typically adequate.

-

Reaction: Dissolve mesitylene (1.0 eq) in a solvent such as dichloromethane or acetonitrile. Add Trichloroisocyanuric Acid (TCCA, ~0.35 eq, as it contains three active chlorine atoms).

-

Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by GC or TLC.

-

Work-up: Upon completion, filter off the cyanuric acid byproduct. Wash the filtrate with sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase, remove the solvent, and purify the product by vacuum distillation.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gauthmath.com [gauthmath.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 9. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. EP0541352A1 - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]

- 12. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. m.youtube.com [m.youtube.com]

- 15. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 16. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 19. isca.me [isca.me]

- 20. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Trichloroisocyanuric Acid as a Cohalogenating Reagent: An Efficient Transformation of Alkenes into Chlorohydrins, β-Chloroethers and β-Chloroacetates [organic-chemistry.org]

- 23. sciencemadness.org [sciencemadness.org]

electrophilic chlorination of mesitylene mechanism

An In-depth Technical Guide to the Electrophilic Chlorination of Mesitylene

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the electrophilic chlorination of mesitylene (1,3,5-trimethylbenzene), a classic example of electrophilic aromatic substitution (EAS). We will delve into the nuanced mechanistic steps, exploring the pivotal role of Lewis acid catalysis, the formation and stabilization of the arenium ion intermediate, and the factors governing the reaction's high regioselectivity. Furthermore, this document presents a field-proven experimental protocol, designed to be a self-validating system for researchers and drug development professionals. The causality behind experimental choices is explained, ensuring both technical accuracy and practical applicability.

Introduction: The Unique Reactivity of Mesitylene

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. Mesitylene presents a fascinating case study. Its structure, featuring three methyl groups symmetrically positioned on a benzene ring, creates a highly nucleophilic and activated system. The methyl groups, through their inductive and hyperconjugative effects, donate electron density to the ring, making it significantly more reactive than benzene towards electrophiles.[1] However, this high reactivity is juxtaposed with considerable steric hindrance at the positions ortho to the methyl groups (the 2, 4, and 6 positions). Understanding this interplay is critical to mastering its chemistry. This guide focuses on the chlorination of mesitylene, a reaction that leverages its high activation to achieve a specific and high-yielding transformation.

The Core Reaction Mechanism

The electrophilic chlorination of mesitylene proceeds through a well-established three-step mechanism common to many EAS reactions.[2][3] The process is not spontaneous with molecular chlorine alone and requires the activation of the electrophile by a Lewis acid catalyst.[2][4]

Step 1: Generation of a Potent Electrophile

Molecular chlorine (Cl₂) is not sufficiently electrophilic to disrupt the stable aromatic system of mesitylene on its own.[3] A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is employed to "activate" the chlorine molecule.[2][5] The Lewis acid accepts a lone pair of electrons from one of the chlorine atoms, creating a polarized complex. This weakens the Cl-Cl bond and generates a highly electrophilic chlorine species, which can be represented as a complex (Cl-Cl⁺-FeCl₃⁻) or, for simplicity, as the chloronium ion (Cl⁺).[6][7][8] This activation is the crucial first step that initiates the substitution.[2]

Caption: Generation of the chlorine electrophile via Lewis acid catalysis.

Step 2: Nucleophilic Attack and Sigma Complex Formation

This is the rate-limiting step of the reaction.[2] The electron-rich π-system of the mesitylene ring acts as a nucleophile, attacking the electrophilic terminal chlorine atom of the activated complex.[2][3] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[2][3][9]

The sigma complex for mesitylene is particularly stable. The positive charge is delocalized across the ring and, crucially, is stabilized by the three electron-donating methyl groups. This extensive stabilization lowers the activation energy of this step, contributing to the high reactivity of mesitylene.[1]

Step 3: Deprotonation and Re-aromatization

The final step is a rapid acid-base reaction. The tetrachloroferrate(III) anion, [FeCl₄]⁻, formed in the first step, acts as a weak base. It abstracts a proton (H⁺) from the sp³-hybridized carbon of the sigma complex.[7][8] The electrons from the broken C-H bond collapse back into the ring, restoring its aromaticity and forming the final product, 2-chloro-1,3,5-trimethylbenzene.[2][5] The Lewis acid catalyst (FeCl₃) is regenerated in this step, allowing it to participate in further reaction cycles.[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. brainly.in [brainly.in]

- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Sigma Complexes in Electrophilic Aromatic Substitution [sites.science.oregonstate.edu]

spectroscopic data of 2-Chloromesitylene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloromesitylene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (2-chloro-1,3,5-trimethylbenzene), a key aromatic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule.

Introduction to this compound

This compound (CAS No: 1667-04-5) is a substituted aromatic hydrocarbon with the molecular formula C₉H₁₁Cl.[1][2][3][4] Its structure consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5, and a chlorine atom at position 2. This substitution pattern leads to a unique molecular symmetry that is elegantly reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is fundamental for quality control, reaction monitoring, and structural verification in synthetic chemistry.

Molecular Properties:

-

Molecular Formula: C₉H₁₁Cl

-

Appearance: Colorless to almost colorless clear liquid[2]

-

Boiling Point: 204-206 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, allowing us to distinguish between chemically non-equivalent protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive and prevents a large solvent signal from obscuring the analyte signals.[7][8][9]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert, and its protons provide a reference signal at 0.00 ppm.

-

Data Acquisition: Place the sample tube in the NMR spectrometer. Acquire the spectrum using a standard pulse program on a 90 MHz or 400 MHz instrument.[2]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

The structure of this compound possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. This symmetry makes the two methyl groups ortho to the chlorine (at C1 and C5) chemically equivalent, while the methyl group para to the chlorine (at C3) is unique. Likewise, the two aromatic protons are chemically equivalent.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,2.5!", fontcolor="#34A853"]; Me_p [label="CH₃ (b)", pos="-2.6,1.25!", fontcolor="#EA4335"]; H_m [label="H (c)", pos="-2.3,-1.25!", fontcolor="#4285F4"]; Me_o [label="CH₃ (a)", pos="0,-2.5!", fontcolor="#FBBC05"]; H_m2 [label="H (c)", pos="2.3,-1.25!", fontcolor="#4285F4"]; Me_o2 [label="CH₃ (a)", pos="2.6,1.25!", fontcolor="#FBBC05"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;

// Double bonds (approximated with labels) lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of this compound with proton environments labeled.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Label | Protons | Integration | Multiplicity | Chemical Shift (δ) ppm | Rationale |

| (a) | 6H (2 x o-CH₃) | 6 | Singlet | ~2.35 | The two methyl groups ortho to the chlorine are equivalent due to symmetry. Their proximity to the electron-withdrawing Cl causes a slight downfield shift compared to the para-methyl. |

| (b) | 3H (1 x p-CH₃) | 3 | Singlet | ~2.25 | This methyl group is para to the chlorine and is the most shielded of the methyl groups. |

| (c) | 2H (Ar-H) | 2 | Singlet | ~6.90 | The two aromatic protons are equivalent due to symmetry. They appear as a singlet as they have no adjacent protons to couple with. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This collapses any C-H coupling, simplifying the spectrum to single lines for each carbon environment.

-

Processing: Apply Fourier transform and corrections as with ¹H NMR.

The symmetry of this compound results in five distinct carbon signals: four for the aromatic ring and one for the methyl groups. The two ortho methyl carbons are equivalent, as are the two carbons they are attached to (C1/C5). The two unsubstituted aromatic carbons (C3/C4) are also equivalent.

// Atom nodes with labels C1 [label="C (d)", pos="0,1.5!", fontcolor="#EA4335"]; C2 [label="C (c)", pos="-1.3,0.75!", fontcolor="#4285F4"]; C3 [label="C (e)", pos="-1.3,-0.75!", fontcolor="#34A853"]; C4 [label="C (b)", pos="0,-1.5!", fontcolor="#FBBC05"]; C5 [label="C (e)", pos="1.3,-0.75!", fontcolor="#34A853"]; C6 [label="C (c)", pos="1.3,0.75!", fontcolor="#4285F4"]; Cl [label="Cl", pos="0,2.5!"]; Me_p [label="CH₃ (a)", pos="-2.6,1.25!", fontcolor="#202124"]; H_m [label="H", pos="-2.3,-1.25!"]; Me_o [label="CH₃ (a)", pos="0,-2.5!", fontcolor="#202124"]; H_m2 [label="H", pos="2.3,-1.25!"]; Me_o2 [label="CH₃ (a)", pos="2.6,1.25!", fontcolor="#202124"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;

// Double bonds lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of this compound with carbon environments labeled.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Label | Carbon Atom(s) | Chemical Shift (δ) ppm | Rationale |

| (a) | 3 x -CH₃ | ~20-22 | The methyl carbons are the most shielded and appear furthest upfield. |

| (b) | C4 (para to Cl) | ~129 | This is the unsubstituted aromatic carbon, representing a typical sp² carbon environment. |

| (c) | C2, C6 (ortho to Cl) | ~135 | These carbons are bonded to methyl groups. The electron-withdrawing effect of the nearby chlorine causes a downfield shift. |

| (d) | C1 (ipso to Cl) | ~136 | The carbon directly attached to the electronegative chlorine atom is significantly deshielded and shifted downfield.[8] |

| (e) | C3, C5 (meta to Cl) | ~137 | These carbons, also bonded to methyl groups, experience a different electronic environment compared to C2/C6, resulting in a distinct chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a sample.

-

Technique Selection: For a liquid sample like this compound, the spectrum can be obtained neat (undiluted).

-

Sample Application: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

Data Acquisition: The sample is placed in the spectrometer's beam path, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100-3000 | C-H Aromatic Stretch | Medium | Confirms the presence of C-H bonds on the benzene ring. |

| 2975-2850 | C-H Aliphatic Stretch | Strong | Indicates the C-H bonds of the three methyl groups.[10] |

| ~1600, ~1500 | C=C Aromatic Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring.[10] |

| 1470-1370 | C-H Aliphatic Bend | Medium | Bending vibrations (scissoring, rocking) of the methyl groups.[10] |

| Below 800 | C-Cl Stretch | Medium-Strong | The C-Cl bond vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

-

Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC), which separates it from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with electrons (typically at 70 eV), forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum of this compound provides two crucial pieces of information: its molecular weight and structural details from its fragmentation.

-

Molecular Ion (M⁺•): The molecular ion peak confirms the molecular weight of the compound. For this compound, this appears at m/z 154 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 156 with approximately one-third the intensity of the m/z 154 peak.[4][5] This isotopic pattern is definitive proof of the presence of one chlorine atom.

-

Key Fragmentation: The most stable carbocation that can be formed is often the most abundant fragment.

-

[M-CH₃]⁺ (m/z 139): Loss of a methyl radical from the molecular ion.

-

[M-Cl]⁺ (m/z 119): Loss of a chlorine radical results in the mesityl cation. This is often a very prominent peak.[5]

-

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 156 | [C₉H₁₁³⁷Cl]⁺• | M+2 Isotope peak; confirms one chlorine atom. |

| 154 | [C₉H₁₁³⁵Cl]⁺• | Molecular Ion (M⁺•); confirms molecular weight. |

| 119 | [C₉H₁₁]⁺ | Loss of a chlorine radical; a major, stable fragment.[5] |

Conclusion

The structural elucidation of this compound is comprehensively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the symmetric arrangement of the methyl and proton substituents on the aromatic ring. IR spectroscopy validates the presence of key functional groups, including aromatic and aliphatic C-H bonds and the C-Cl bond. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern and predictable fragmentation. Together, these techniques provide a self-validating system for the unambiguous identification of this compound, which is crucial for ensuring purity and confirming identity in research and industrial applications.

References

-

This compound | CAS#:1667-04-5 | Chemsrc. Chemsrc. Available at: [Link]

-

Mesityl Chloride | C9H11Cl | CID 15462. PubChem, National Institutes of Health. Available at: [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl-. NIST WebBook. Available at: [Link]

-

Chemical Properties of Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5). Cheméo. Available at: [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl-. NIST WebBook. Available at: [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl- Mass Spectrum. NIST WebBook. Available at: [Link]

-

Benzene, 2-chloro-1,3,5-trimethyl- IR Spectrum. NIST WebBook. Available at: [Link]

-

The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

-

C9H12 infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. Available at: [Link]

-

C6H5Cl C-13 nmr spectrum of chlorobenzene. Doc Brown's Chemistry. Available at: [Link]

-

C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. This compound | CAS#:1667-04-5 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Benzene, 2-chloro-1,3,5-trimethyl- [webbook.nist.gov]

- 5. Mesityl Chloride | C9H11Cl | CID 15462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 2-chloro-1,3,5-trimethyl- (CAS 1667-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloromesitylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloromesitylene (1-chloro-2,4,6-trimethylbenzene), a versatile substituted aromatic compound utilized in organic synthesis. Recognizing the unique handling requirements and potential hazards associated with this halogenated aromatic hydrocarbon, this document synthesizes critical safety information, detailed handling protocols, and practical insights into its chemical reactivity. By elucidating the causality behind experimental choices and grounding recommendations in established safety principles, this guide aims to empower researchers to work with this compound safely and effectively, fostering a culture of proactive risk mitigation in the laboratory.

Compound Profile and Significance

This compound, with the CAS number 1667-04-5, is a chlorinated derivative of mesitylene. Its structure, featuring a chlorine atom flanked by two methyl groups on a benzene ring, imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Understanding its physical and chemical properties is the first step toward safe and effective utilization.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and firefighting measures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.64 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 204-206 °C | [3] |

| Flash Point | 76.8±5.9 °C | [2] |

| Density | 1.0±0.1 g/cm³ | [2] |

Hazard Analysis and Risk Mitigation

This compound presents several health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

GHS Classification and Hazard Statements

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [4] |

| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 | [4] |

| Hazardous to the aquatic environment, long-term hazard | Toxic to aquatic life with long lasting effects | H411 | [4] |

These classifications underscore the importance of preventing dermal, ocular, and respiratory exposure. The causality is rooted in the chemical's ability to disrupt biological tissues upon contact.

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological data for this compound is limited, information on related compounds such as other chlorinated benzenes and trimethylbenzenes provides valuable insights into its potential health effects. Chronic exposure to chlorinated solvents can lead to organ damage, and some are classified as potential carcinogens.[5][6] Therefore, it is prudent to handle this compound with the assumption that it may have similar toxicological properties. Studies on related compounds have shown potential for neurotoxicity and developmental toxicity.[7][8][9]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[4]

Caption: Workflow for handling this compound using engineering controls.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is crucial to prevent direct contact with this compound.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn when there is a risk of splashing.[10]

-

Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.[10] Gloves must be carefully selected for their resistance to chlorinated aromatic compounds. Nitrile gloves provide a good initial barrier, but for prolonged contact or immersion, heavier-duty gloves such as neoprene or PVC are recommended.[11]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Reactivity and Experimental Protocols

The steric hindrance provided by the ortho-methyl groups and the electronic effects of the chlorine atom influence the reactivity of this compound. It can participate in a variety of organic reactions, each with its own set of safety considerations.

Grignard Reagent Formation: Managing Exothermic Reactions

The formation of a Grignard reagent from this compound is a potentially hazardous reaction due to its exothermic nature and the flammability of the ethereal solvents used.[13]

Protocol: Safe Grignard Reagent Formation

-

Glassware Preparation: All glassware must be rigorously dried to prevent quenching of the Grignard reagent by water.[10]

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[14]

-

Initiation: The reaction can sometimes be difficult to initiate. Gentle heating may be required, but this must be done with extreme caution to avoid a runaway reaction.[10]

-

Addition of Reactants: The this compound should be added slowly to the magnesium turnings to control the reaction rate and heat generation.[14]

-

Quenching: The reaction should be quenched by the slow, dropwise addition of a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature (e.g., 0 °C).[15]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Effect of chlorinated benzenes on the metabolism of foreign organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. trccompanies.com [trccompanies.com]

- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 7. Chronic inhalation toxicity and carcinogenicity studies of 3-chloro-2-methylpropene in BDF1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carcinogenicity and chronic toxicity of para-chloronitrobenzene in rats and mice by two-year feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenicity and chronic toxicity in mice and rats exposed by inhalation to para-dichlorobenzene for two years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. acs.org [acs.org]

- 14. dchas.org [dchas.org]

- 15. Coupling of ortho-substituted aryl chlorides with bulky amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

2-Chloromesitylene material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloromesitylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-chloro-2,4,6-trimethylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl.[1][2] Its unique structure, featuring a benzene ring substituted with a chlorine atom and three methyl groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the critical safety and handling information for this compound, moving beyond a simple recitation of MSDS data to offer practical insights and protocols essential for laboratory and developmental settings.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's physical properties is fundamental to its safe handling and use in experimental design. This compound is a colorless to almost colorless clear liquid.[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1667-04-5 | [1][3] |

| Molecular Formula | C₉H₁₁Cl | [1][4] |

| Molecular Weight | 154.64 g/mol | [1][3][5] |

| Boiling Point | 204-206 °C at 760 mmHg | [4][6] |

| Flash Point | 76.8 ± 5.9 °C | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [1][4] |

| LogP (Octanol/Water Partition Coefficient) | 4.19 | [4] |

The relatively high boiling point and flash point indicate that while this compound is a combustible liquid, it does not pose an immediate fire hazard at standard room temperature.[4][7] However, its low vapor pressure suggests that it can slowly volatilize, necessitating handling in well-ventilated areas to avoid inhalation exposure.[1][4]

// Benzene ring n1 [pos="0,1!", label=""]; n2 [pos="-0.87,0.5!", label=""]; n3 [pos="-0.87,-0.5!", label=""]; n4 [pos="0,-1!", label=""]; n5 [pos="0.87,-0.5!", label=""]; n6 [pos="0.87,0.5!", label=""];

// Double bonds n1 -- n2 [penwidth=2]; n3 -- n4 [penwidth=2]; n5 -- n6 [penwidth=2]; n2 -- n3 [penwidth=1]; n4 -- n5 [penwidth=1]; n6 -- n1 [penwidth=1];

// Substituents sub_Cl [label="Cl", fontcolor="#202124", pos="0,2!", fontsize=12]; sub_CH3_1 [label="CH₃", fontcolor="#202124", pos="-1.73,1!", fontsize=12]; sub_CH3_2 [label="CH₃", fontcolor="#202124", pos="1.73,-1!", fontsize=12]; sub_CH3_3 [label="CH₃", fontcolor="#202124", pos="-1.73,-1!", fontsize=12];

n1 -- sub_Cl; n2 -- sub_CH3_1; n5 -- sub_CH3_2; n3 -- sub_CH3_3;

// Atom labels inside the ring for clarity c1 [label="C", pos="0,0.9!"]; c2 [label="C", pos="-0.78,0.45!"]; c3 [label="C", pos="-0.78,-0.45!"]; c4 [label="C", pos="0,-0.9!"]; c5 [label="C", pos="0.78,-0.45!"]; c6 [label="C", pos="0.78,0.45!"]; }

Chemical structure of this compound.

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[5][8] The primary hazards are associated with its irritant properties.[5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

These classifications are based on aggregated data from notifications to the European Chemicals Agency (ECHA).[5] The "Warning" signal word is appropriate for these hazard levels.[5]

graph GHS_Hazards { bgcolor="#F1F3F4"; node [shape=none, margin=0, fontname="sans-serif"]; table [label=<GHS Pictogram for this compound Signal Word: Warning H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5]

>]; }

GHS Pictogram and Hazard Statements.

Section 3: Safe Handling and Storage

Given the identified hazards, a systematic approach to handling and storage is crucial to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area.[9][10] A chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

-